molecular formula C10H9Br2NO B10963194 N-(2,4-dibromophenyl)cyclopropanecarboxamide

N-(2,4-dibromophenyl)cyclopropanecarboxamide

Cat. No.: B10963194
M. Wt: 318.99 g/mol
InChI Key: WMORBAPYYBUDPU-UHFFFAOYSA-N
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Description

N-(2,4-dibromophenyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C10H9Br2NO It is known for its unique structural properties, which include a cyclopropane ring attached to a carboxamide group and a dibromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dibromophenyl)cyclopropanecarboxamide typically involves the reaction of 2,4-dibromoaniline with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dibromophenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

    Substitution: Products include various substituted phenyl derivatives.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products can include primary amines or alcohols.

    Hydrolysis: Products are the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(2,4-dibromophenyl)cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dibromophenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to downstream effects on cellular signaling pathways, ultimately affecting cell proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dibromophenyl)cyclopropanecarboxamide is unique due to the presence of two bromine atoms on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets. The cyclopropane ring also imparts rigidity to the molecule, affecting its overall conformation and binding properties.

Properties

Molecular Formula

C10H9Br2NO

Molecular Weight

318.99 g/mol

IUPAC Name

N-(2,4-dibromophenyl)cyclopropanecarboxamide

InChI

InChI=1S/C10H9Br2NO/c11-7-3-4-9(8(12)5-7)13-10(14)6-1-2-6/h3-6H,1-2H2,(H,13,14)

InChI Key

WMORBAPYYBUDPU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

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